4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Description
The compound 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide belongs to the pyrazolo[1,5-a]pyrimidine class, a purine analog with demonstrated roles in biochemical pathways as antimetabolites . Its structure features:
- Position 5: A methyl substituent, modulating steric effects and metabolic stability.
- Position 7: A benzamide-linked amino group, offering hydrogen-bonding capabilities for improved solubility and receptor interactions.
Pyrazolo[1,5-a]pyrimidines are explored for diverse activities, including kinase inhibition, antimicrobial, and antiparasitic effects . The fluorophenyl and benzamide groups in this compound suggest tailored pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H16FN5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide |
InChI |
InChI=1S/C20H16FN5O/c1-12-10-18(25-16-8-4-14(5-9-16)19(22)27)26-20(24-12)17(11-23-26)13-2-6-15(21)7-3-13/h2-11,25H,1H3,(H2,22,27) |
InChI Key |
SHGPBDGQHKIMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide typically involves a multi-step process:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Attachment of the benzamide group: This is usually done through an amide coupling reaction using benzoyl chloride and an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halides or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or alkane derivative.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .
- Antimicrobial Properties : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial activity. The presence of the 4-fluorophenyl group may enhance this activity, providing a basis for developing new antimicrobial agents .
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in various cellular processes. This property is crucial for designing drugs that target enzyme-mediated diseases .
Biological Research
- Target Identification : Studies have shown that compounds like 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide can be used to identify new biological targets in cancer research. This application is vital for understanding the mechanisms of drug action and resistance .
- Bioactivity Profiling : The compound has been profiled for its bioactivity against various cancer cell lines, demonstrating potential as a lead compound in drug discovery programs .
Material Science Applications
- Advanced Materials Development : The structural properties of this compound allow it to be utilized in developing materials with specific optical and electronic properties. Its heterocyclic nature contributes to the design of novel materials for electronic applications .
- Nanotechnology : There is potential for integrating this compound into nanomaterials, enhancing their performance in drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Anticancer Activity
A study conducted on the effects of 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide on breast cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to CDK2 inhibition, leading to increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against various bacterial strains. Results indicated that modifications to the pyrazolo[1,5-a]pyrimidine core enhanced antibacterial activity, suggesting pathways for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the regulation of various signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for the development of anti-cancer drugs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Key analogs differ in substituents at positions 3, 5, and 7, influencing biological activity and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Analogs
*Note: Direct activity data for the target compound is unavailable in provided evidence; inferences are based on structural analogs.
Key Trends and Structure–Activity Relationships (SAR)
Position 3 :
- The 4-fluorophenyl group (target compound, MK8, 861209-16-7) is prevalent, balancing lipophilicity and electronic effects. Replacement with chlorophenyl (e.g., 899394-41-3, ) or pyridinyl (945376-95-4, ) alters target selectivity.
Position 5 :
- Methyl (target compound, 861209-16-7) minimizes steric hindrance, while phenyl (MK8, compound 72) or CF₃ (compound 4n) may enhance binding affinity or metabolic stability.
Position 7: Benzamide amino group (target compound): Likely improves solubility and hydrogen-bonding capacity vs. simpler amines (861209-16-7) or ketones (MK8). Nicotinonitrile (compound 72): Enhances anti-mycobacterial potency, suggesting nitrile’s role in target interaction . Trifluoromethyl (439097-10-6, ): Correlates with antitrypanosomal activity, highlighting CF₃’s electron-withdrawing effects .
Additional Modifications: 6-Phenyl substitution (861209-16-7): May restrict conformational flexibility, impacting activity .
Biological Activity
The compound 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a notable member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide can be represented as follows:
- Molecular Formula : CHF₄O
- Molecular Weight : 318.35 g/mol
- IUPAC Name : 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to inhibit various kinases involved in cell signaling pathways, which can lead to:
- Anticancer Effects : By inhibiting kinases such as c-KIT and PDGFRβ, the compound may disrupt cancer cell proliferation and survival pathways.
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for tumor growth and metastasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including derivatives like 4-{[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide. The following table summarizes key findings related to its anticancer activity:
| Study | Target | IC (µM) | Effect |
|---|---|---|---|
| c-KIT | 0.099 | Inhibitory | |
| PDGFRβ | 0.120 | Inhibitory | |
| Various Cancer Cell Lines | Varies | Cytotoxic |
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit various enzymes that are implicated in cancer progression. Notably:
- c-KIT Kinase : Essential for certain types of cancers; inhibition can reduce tumor growth.
- PDGFRβ Kinase : Plays a role in angiogenesis and cancer metastasis.
Case Study 1: c-KIT Inhibition
In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on c-KIT activity, it was found that the compound exhibited significant inhibitory effects with an IC value of approximately 0.099 µM. This suggests a potent mechanism for targeting cancers associated with c-KIT dysregulation.
Case Study 2: PDGFRβ Inhibition
Another investigation focused on the inhibition of PDGFRβ by this compound revealed an IC value of 0.120 µM. This inhibition is crucial for preventing tumor-associated angiogenesis and could serve as a therapeutic approach for various solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
